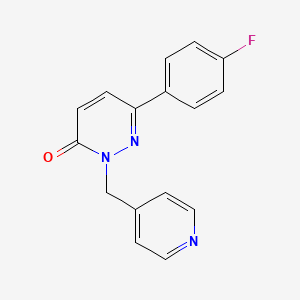

6-(4-fluorophenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(4-fluorophenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process, and its mechanism of action and physiological effects have been studied extensively.

Aplicaciones Científicas De Investigación

Anticancer Activity and Molecular Docking Studies

A study focused on synthesizing new derivatives of 3(2H)-one pyridazinone to explore their potential antioxidant activities. These compounds were synthesized through a series of chemical reactions, including esterification, hydrazinolysis, and cyclization. The antioxidant activity was evaluated using DPPH and hydrogen peroxide scavenging activities. Molecular docking studies were performed to assess the binding efficacy of these derivatives with cyclin-dependent kinase proteins and DNA hexamers. The results demonstrated potent antioxidant activities of these compounds, suggesting their potential in anticancer research (Mehvish & Kumar, 2022).

Precursor for Benzo-annelated Heterocyclic Systems

Another research application of derivatives similar to 6-(4-fluorophenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one involves their use as versatile precursors for synthesizing benzo-annelated heterocyclic systems. These compounds were synthesized from 3,6-dichloropyridazine and shown to be valuable precursors for previously inaccessible pyridazinyl-substituted benzo-annelated five-, six-, or seven-membered heterocycles (Heinisch, Haider, & Moshuber, 1994).

Scaffold for Drug Discovery

Derivatives of 4,5,6-trifluoropyridazin-3(2H)-one, akin to the compound , have been utilized as scaffolds for the synthesis of various disubstituted and ring-fused pyridazinone systems. These scaffolds were developed through sequential nucleophilic aromatic substitution processes. The versatility of these systems, evidenced by the ability to generate a wide array of polyfunctional systems through nucleophilic substitution, highlights their potential application in the drug discovery arena, particularly for generating compounds with varied biological activities (Pattison et al., 2009).

Molecular Docking and Inhibitor Studies

Research into pyridine derivatives as potential inhibitors of specific proteins has utilized similar compounds as starting points for synthesizing targeted inhibitors. For instance, the synthesis and molecular docking studies of pyridine derivatives aimed at identifying potential inhibitors for the Nicotinamide phosphoribosyltransferase (NAMPT) enzyme. Such studies are crucial for understanding the interaction between novel compounds and biological targets, paving the way for the development of new therapeutic agents (Venkateshan et al., 2019).

Propiedades

IUPAC Name |

6-(4-fluorophenyl)-2-(pyridin-4-ylmethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O/c17-14-3-1-13(2-4-14)15-5-6-16(21)20(19-15)11-12-7-9-18-10-8-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHBTRVRCQNNQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC3=CC=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide](/img/structure/B2698403.png)

![(5E)-2-[2-hydroxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2698409.png)

![8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one](/img/structure/B2698411.png)

![1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one](/img/structure/B2698412.png)

![4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2698422.png)

![N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride](/img/structure/B2698423.png)